6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with bromine, chlorophenyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile forms the desired product . Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: Shares similar functional groups but differs in the core structure.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-Bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of both quinoline and benzoxazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-2-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12BrClN2O3/c24-14-4-8-19-16(10-14)17(23(28)29)11-21(26-19)13-3-7-20-18(9-13)22(30-27-20)12-1-5-15(25)6-2-12/h1-11H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUMORSLDVVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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